5-Nitropentan-1-ol
Overview
Description
5-Nitropentan-1-ol is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
5-Nitropentan-1-ol, a nitro compound, plays a significant role in various chemical reactions and synthesis processes. For instance, it reacts with methylamine and formaldehyde following the Mannich reaction pattern, producing 5-hexahydropyrimidinylcarbonyl-substituted 1-nitro-3,7-diazabicyclo[3.3.1]nonane. This demonstrates its utility in creating complex chemical structures in a single experimental stage (Shakirov et al., 2005).
Chiral Building Blocks
This compound derivatives, such as optically active 4-substituted 5-nitropentan-2-ones, are valuable as chiral building blocks. They have been utilized in the stereocontrolled construction of spiro-pyrazolone scaffolds, which are significant in biological research. These compounds exhibit high diastereoselectivity, making them crucial for creating biologically relevant structures with multiple stereocenters (Sun, Jiang, & Zhou, 2016).
Biotransformation Studies
In biotransformation studies, derivatives of this compound have been used as substrates. For example, 1,5-diphenylsulphinyl-3-methyl-3-nitropentane, a synthetic compound, was transformed by cell suspensions of Catharanthus roseus. This substrate underwent a regioselective oxidizing process, indicating the potential of this compound derivatives in producing new chemical compounds through biotechnological processes (Bourgogne et al., 1989).
Electrochemical Studies
Electroreduction studies involving this compound derivatives have provided insights into their behavior on mercury electrodes. Such studies help understand the interaction of nitro compounds with different inhibitors, which is essential in electrochemical research (Xuan, Maksymiuk, Stroka, & Galus, 1996).
Properties
IUPAC Name |
5-nitropentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISXXYURSRKYST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[N+](=O)[O-])CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.